molecular formula C16H22N2O3S B2772492 1-[4-(4-Thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone CAS No. 877649-37-1

1-[4-(4-Thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone

Cat. No. B2772492
CAS RN: 877649-37-1
M. Wt: 322.42
InChI Key: PVIKYVVHXCUKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. This compound is also known as TPOP and belongs to the class of piperazine derivatives. TPOP has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. In

Mechanism of Action

TPOP exerts its effects by inhibiting the activity of COX-2 and MMP-9. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation. MMP-9 is an enzyme that degrades extracellular matrix proteins and is involved in cancer progression. TPOP binds to the active site of COX-2 and MMP-9, thereby inhibiting their activity.
Biochemical and Physiological Effects:
TPOP has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral effects. It has been found to inhibit the production of prostaglandins, which are involved in inflammation. TPOP has also been shown to inhibit the invasion and migration of cancer cells. In addition, TPOP has been shown to inhibit the replication of the hepatitis C virus.

Advantages and Limitations for Lab Experiments

TPOP has several advantages for lab experiments. It is relatively easy to synthesize, and its yield can be optimized using various methods. TPOP has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral effects, making it a promising candidate for the development of new drugs. However, TPOP has some limitations for lab experiments. Its solubility in water is limited, and it can be toxic at high concentrations.

Future Directions

There are several future directions for the study of TPOP. One area of research is the development of new drugs based on TPOP. TPOP has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral effects, making it a promising candidate for the development of new drugs. Another area of research is the optimization of TPOP synthesis methods to increase yield and purity. Finally, further studies are needed to investigate the safety and toxicity of TPOP.

Synthesis Methods

TPOP can be synthesized using various methods, including the reaction of 4-thiophen-2-yloxan-4-carboxylic acid with piperazine in the presence of a coupling agent. Another method involves the reaction of 4-thiophen-2-yloxan-4-carbonyl chloride with piperazine, followed by the addition of ethyl chloroformate. The yield of TPOP using these methods ranges from 50-70%.

Scientific Research Applications

TPOP has been studied for its potential use in the development of new drugs. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. TPOP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), which are enzymes involved in inflammation and cancer progression. TPOP has also been shown to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

1-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-13(19)17-6-8-18(9-7-17)15(20)16(4-10-21-11-5-16)14-3-2-12-22-14/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIKYVVHXCUKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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